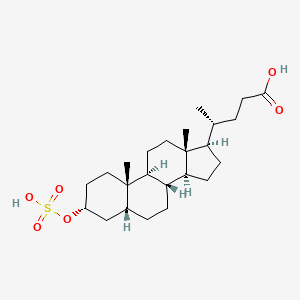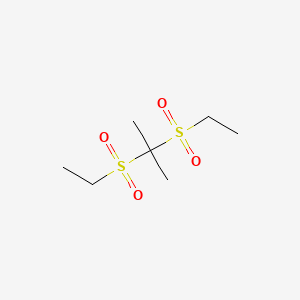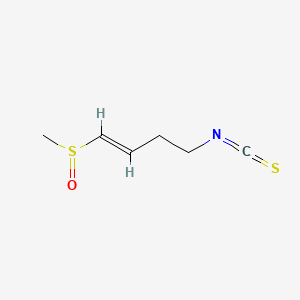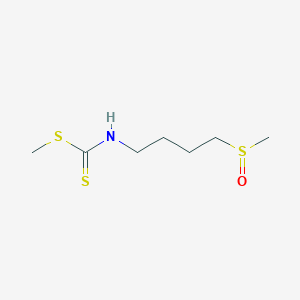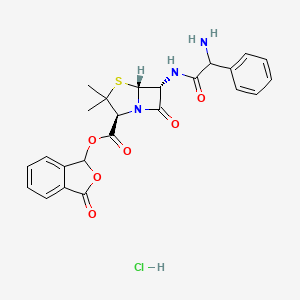
Chlorhydrate de talampicilline
Vue d'ensemble
Description
Talampicillin Hydrochloride is a beta-lactam antibiotic from the penicillin family. It is an acid-stable prodrug of ampicillin, designed to be administered orally. Talampicillin Hydrochloride is not approved by the FDA for use in the United States but is used in other regions for treating various bacterial infections .
Applications De Recherche Scientifique
Talampicillin Hydrochloride is used extensively in scientific research due to its broad-spectrum antibacterial activity. It is particularly valuable in studies involving:
Chemistry: Investigating the stability and reactivity of beta-lactam antibiotics.
Biology: Studying bacterial resistance mechanisms and the efficacy of prodrugs.
Medicine: Developing new formulations and delivery methods for antibiotics.
Industry: Producing antibiotics for clinical use and exploring new synthetic routes for beta-lactam antibiotics
Safety and Hazards
Talampicillin hydrochloride is classified as a skin irritant, eye irritant, respiratory sensitizer, skin sensitizer, and may cause specific target organ toxicity after single exposure . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .
Mécanisme D'action
Talampicillin Hydrochloride works by inhibiting the synthesis of the bacterial cell wall. It targets penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall. These PBPs catalyze the cross-linking of the peptidoglycan layer, which provides structural integrity to the bacterial cell wall. By binding to these enzymes, Talampicillin Hydrochloride prevents the formation of cross-links, leading to a weakened cell wall that cannot withstand osmotic pressure, resulting in cell lysis and bacterial death .
Similar Compounds:
Ampicillin: The parent compound of Talampicillin Hydrochloride, used for similar antibacterial purposes.
Pivampicillin: Another prodrug of ampicillin with similar pharmacokinetic properties.
Bacampicillin: A prodrug of ampicillin designed to improve oral bioavailability
Uniqueness: Talampicillin Hydrochloride is unique in its stability and ability to be administered orally, providing higher blood levels of ampicillin compared to direct administration of ampicillin. This makes it a valuable option for treating infections without the need for intravenous administration .
Analyse Biochimique
Biochemical Properties
Talampicillin hydrochloride is a prodrug of ampicillin . It undergoes chemical conversion by metabolic processes to become the pharmacologically active drug, ampicillin .
Molecular Mechanism
The molecular mechanism of Talampicillin hydrochloride involves its conversion into ampicillin in the body . Ampicillin, the active form, works by binding to penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, which ultimately leads to cell lysis.
Metabolic Pathways
Talampicillin hydrochloride is metabolized into ampicillin in the body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Talampicillin Hydrochloride involves protecting the primary amino group of ampicillin as the enamine with ethyl acetoacetate. This intermediate is then esterified by reaction with 3-bromopthalide. The enamine is carefully hydrolyzed with dilute hydrochloric acid in acetonitrile to produce Talampicillin .
Industrial Production Methods: Industrial production methods for Talampicillin Hydrochloride typically follow the same synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Talampicillin Hydrochloride undergoes hydrolysis in the body to release ampicillin, which then exerts its antibacterial effects. The compound itself is relatively stable and does not undergo significant oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid in acetonitrile.
Esterification: 3-bromopthalide and ethyl acetoacetate.
Major Products Formed: The primary product formed from the hydrolysis of Talampicillin Hydrochloride is ampicillin, which is the active antibacterial agent .
Propriétés
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZSYTCTHYSIAO-WVFSJLEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39878-70-1 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, hydrochloride (1:1), (2S,5R,6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talampicillin hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talampicillin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALAMPICILLIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5O3X072I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Talampicillin hydrochloride, and how does it work?
A1: Talampicillin hydrochloride is a phthalidyl ester prodrug of ampicillin. [] While it possesses no intrinsic antibacterial activity, it is rapidly hydrolyzed in the body to release ampicillin. [] Ampicillin, a beta-lactam antibiotic, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] This occurs through the binding of ampicillin to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycans in the bacterial cell wall. [, ]
Q2: Does Talampicillin hydrochloride have a broader spectrum of activity than ampicillin?
A2: No, the antibacterial spectrum of Talampicillin hydrochloride is essentially the same as ampicillin. [] While Talampicillin hydrochloride itself does not have antibacterial activity, its hydrolysis to ampicillin in the body makes it effective against both Gram-positive and Gram-negative bacteria susceptible to ampicillin. [, ]
Q3: How does the absorption of Talampicillin hydrochloride compare to ampicillin?
A3: Talampicillin hydrochloride exhibits superior absorption from the gastrointestinal tract compared to ampicillin. [] Studies show that after oral administration, Talampicillin hydrochloride achieves significantly higher peak serum concentrations of ampicillin than an equivalent dose of ampicillin. [, ]
Q4: What are the implications of better absorption for Talampicillin hydrochloride?
A4: The improved absorption translates to higher bioavailability of ampicillin in the body, potentially leading to enhanced efficacy at lower doses compared to standard ampicillin formulations. [, ]
Q5: What happens to Talampicillin hydrochloride after absorption?
A5: Once absorbed, Talampicillin hydrochloride is rapidly hydrolyzed in the gut mucosa, portal blood, and liver to ampicillin and a phthalidyl ester moiety. [] The ampicillin enters the systemic circulation, while the ester moiety is metabolized and excreted in the urine as 2-hydroxymethylbenzoic acid. []
Q6: What are the clinical indications for Talampicillin hydrochloride?
A6: Talampicillin hydrochloride shares the same clinical indications as ampicillin and is used to treat various bacterial infections. [] This includes infections of the respiratory tract, urinary tract, and skin and soft tissue infections caused by susceptible bacteria. [, ]
Q7: Are there any advantages of using Talampicillin hydrochloride over ampicillin?
A7: Clinical trials suggest that Talampicillin hydrochloride, when administered at half the dose of ampicillin, demonstrates equivalent clinical and bacteriological efficacy. [] Additionally, Talampicillin hydrochloride is associated with a significantly reduced incidence of diarrhea compared to ampicillin. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



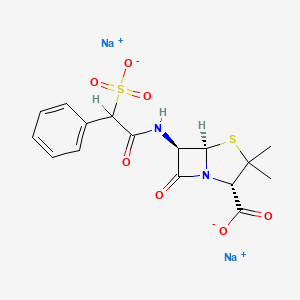
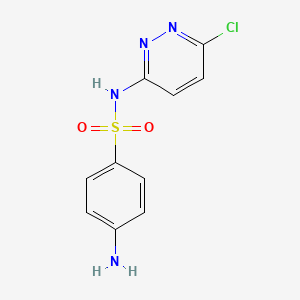
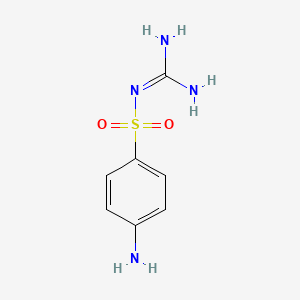
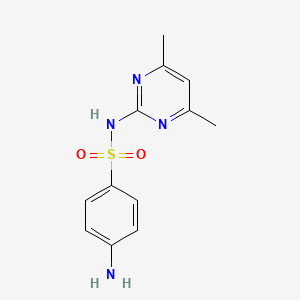


![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)

